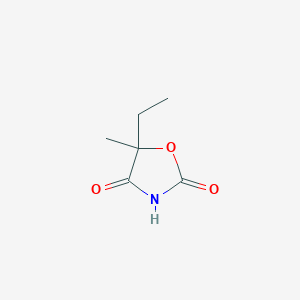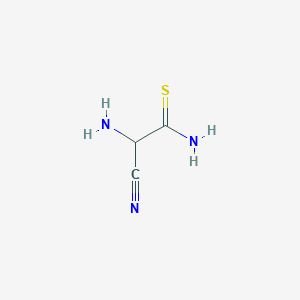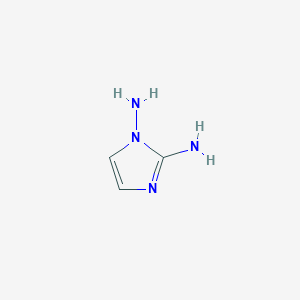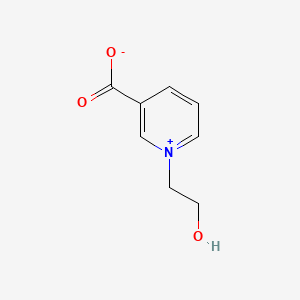
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
Overview
Description
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, also known as curcumin, is a natural compound found in turmeric. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Scientific Research Applications
Structural Analysis and Interactions
A study conducted by Gomes et al. (2020) provides a detailed structural analysis of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one derivatives. They explored different combinations of intermolecular interactions, including C–H⋯O, C–H···π, and π···π interactions. Their research highlights the significance of π interactions and the contributions of various intermolecular contacts in these structures, which are crucial for understanding the chemical properties and potential applications of these compounds (Gomes et al., 2020).
Antioxidant Activity
Sulpizio et al. (2016) investigated the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which are closely related to (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one. Their in vitro studies demonstrated the significant antioxidant properties of these compounds, providing insights into their potential therapeutic applications (Sulpizio et al., 2016).
Molecular Structure and Spectroscopic Analysis
Priya et al. (2019) conducted quantum chemical calculations on a derivative of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, focusing on its geometrical parameters, vibrational analysis, and molecular orbital calculations. Their study offers insights into the molecular structure, spectroscopic properties, and electronic configurations, which are essential for understanding the chemical behavior and potential applications in various fields (Priya et al., 2019).
Reactivity and Structural Characterization
Andrade et al. (2015) explored the reactivity of a compound closely related to (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, focusing on its reaction with ethylenediamine and the resulting structural characterization. This study provides valuable information on the chemical reactivity and potential synthetic applications of these compounds (Andrade et al., 2015).
Thermal Degradation and Product Formation
Rizzi and Boekley (1992) studied the thermal degradation of ferulic acid, which has a structure similar to (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one. They observed the formation of ether-linked phenolic products, providing insights into the thermal stability and degradation pathways of such compounds (Rizzi & Boekley, 1992).
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBOMODZLJDKX-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53172-10-4 | |
| Record name | Dehydroparadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)
![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)


![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/no-structure.png)